molecular formula C9H6BrNO B2572444 8-Bromo-4-hydroxyquinoline CAS No. 57798-00-2

8-Bromo-4-hydroxyquinoline

Cat. No. B2572444
CAS RN: 57798-00-2
M. Wt: 224.057
InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxyquinoline is a heterocyclic compound that has been studied due to its diverse applications in the fields of chemistry, pharmacology, and material science. It is a solid substance with the empirical formula C9H6BrNO .


Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been reported in the literature with various protocols. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-hydroxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The SMILES string for this compound is Oc1ccnc2c(Br)cccc12 .


Chemical Reactions Analysis

The bromination of 8-substituted quinolines has been studied . For example, bromoalkylated coumarins were reacted with 4- and 8-hydroxyquinoline in the presence of 1 equivalent of KOH and catalytic amounts of KI and tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst in refluxing acetonitrile to give the corresponding conjugates .


Physical And Chemical Properties Analysis

8-Bromo-4-hydroxyquinoline is a solid substance with the empirical formula C9H6BrNO and a molecular weight of 224.05 .

Scientific Research Applications

Photolabile Protecting Group

8-Bromo-7-hydroxyquinoline (BHQ), closely related to 8-Bromo-4-hydroxyquinoline, has been synthesized and studied for its photochemical properties. It serves as an effective photolabile protecting group for carboxylic acids, showing high efficiency in single photon quantum efficiency and multiphoton-induced photolysis, making it suitable for use in biological studies (Fedoryak & Dore, 2002).

Medicinal Chemistry and Metal Chelation

8-Hydroxyquinoline derivatives, including 8-Bromo-4-hydroxyquinoline, have significant roles in medicinal chemistry due to their metal chelation properties. They are explored for developing broad-spectrum drug molecules for treating diseases like cancer, HIV, and neurodegenerative disorders. These derivatives are potent due to their ability to chelate various metal ions, contributing to their therapeutic value (Gupta, Luxami & Paul, 2021).

Metallosupramolecular Chemistry

8-Hydroxyquinoline, including its brominated derivatives, is a versatile ligand in coordination chemistry, used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates. Its unique properties have led to a resurgence in synthetic coordination chemistry applications (Albrecht, Fiege & Osetska, 2008).

Photoremovable Protecting Group for Physiological Use

BHQ, similar to 8-Bromo-4-hydroxyquinoline, has been identified as an efficient photoremovable protecting group for physiological applications. Its properties, including stability in the dark, water solubility, and low fluorescence, make it ideal for use with fluorescent indicators in biological functions. It is effective in photolyzing biomolecules like neurotransmitters and nucleic acids (Zhu, Pavlos, Toscano & Dore, 2006).

Synthesis and Biological Activity

The 8-hydroxyquinoline nucleus, including 8-Bromo-4-hydroxyquinoline, is central to a range of biological activities such as antimicrobial, anticancer, and antifungal effects. Its synthetic versatility allows for the development of derivatives with diverse pharmacological properties, which can lead to potent lead compounds with high efficacy and low toxicity (Saadeh, Sweidan & Mubarak, 2020).

Copper-Catalyzed Hydroxylation

8-Hydroxyquinolin-N-oxide, related to 8-Bromo-4-hydroxyquinoline, has been used as a ligand in copper-catalyzed hydroxylation of aryl halides. This methodology facilitates the direct transformation of aryl halides to phenols and alkyl aryl ethers, showing great functional group tolerance and selectivity (Yang, Li, Wang, Yao & Jiang, 2011).

Future Directions

Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions of 8-Bromo-4-hydroxyquinoline could involve further exploration of its therapeutic potential and applications in drug discovery.

properties

IUPAC Name

8-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALMUWUZUGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973385
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinolin-4(1H)-one

CAS RN

57798-00-2
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-4-HYDROXYQUINOLINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
3
Citations
A Gaurav, V Gautam, R Singh - Mini Reviews in Medicinal …, 2010 - ingentaconnect.com
… Condensation of (92) with diethyl ethoxymethylenemalonate afforded compound (93), which via thermal ring closure in boiling diphenyl ether gave ethyl 8-bromo-4-hydroxyquinoline-3-…
Number of citations: 23 www.ingentaconnect.com
AR Todorov, T Wirtanen, J Helaja - The Journal of Organic …, 2017 - ACS Publications
… Starting from ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.481 g, 5 mmol), benzyl bromide (0.761 mL, 6 mmol) and potassium carbonate (1.381 g, 10 mmol). Reaction time 24 h. …
Number of citations: 31 pubs.acs.org
A Kanwar - 2018 - search.proquest.com
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3 search.proquest.com

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